3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine
Description
SMILES Notation
C1CN(CCN1CCCN)CC2=C(C=CC=C2Cl)F
InChIKey
CEOASWXTZYXWTP-UHFFFAOYSA-N
Functional Comparison
| Feature | SMILES | InChIKey |
|---|---|---|
| Human readability | High (structure visualized linearly) | Low (hash-based abstraction) |
| Database utility | Moderate (variants possible) | High (unique identifier) |
| Stereochemistry | Implicit (no 3D data) | Explicit (if present) |
The SMILES notation is optimal for manual interpretation, while the InChIKey facilitates precise digital indexing.
Properties
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClFN3/c15-13-3-1-4-14(16)12(13)11-19-9-7-18(8-10-19)6-2-5-17/h1,3-4H,2,5-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOASWXTZYXWTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381446 | |
| Record name | 3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-74-7 | |
| Record name | 3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Piperazine Derivatives
A common starting point is the synthesis of 1,4-bis(3-aminopropyl)piperazine derivatives. According to patent WO2006051489A1, these derivatives can be prepared by reacting 1,4-bis(3-aminopropyl)piperazine with difluorodicarbonate in the presence of sodium hydroxide in dioxane at 0–25°C to yield carbamate-protected intermediates (Compounds VI).
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| 1 | 1,4-bis(3-aminopropyl)piperazine + difluorodicarbonate + NaOH | 0–25°C | Dioxane | Formation of protected intermediate (VI) |
Reductive Amination to Introduce Benzyl Moiety
The protected intermediate (VI) undergoes reductive amination with an aldehyde bearing the 2-chloro-6-fluorobenzyl group (R3CHO) in the presence of sodium triacetoxyborohydride in methylene chloride at 0–40°C to form compound (VII).
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| 2 | Compound (VI) + 2-chloro-6-fluorobenzaldehyde + NaBH(OAc)3 | 0–40°C | Methylene chloride | Reductive amination step |
Deprotection of Amines
The carbamate protecting groups are removed by treatment with trifluoroacetic acid in methylene chloride at 0–40°C to yield free amine derivatives (VIII).
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| 3 | Compound (VII) + trifluoroacetic acid | 0–40°C | Methylene chloride | Deprotection of amines |
Final Coupling to Obtain Target Compound
The free amine (VIII) is reacted with a chlorinated benzyl derivative (R2Cl) in pentanol at 80–160°C to yield the target compound this compound (Ic).
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| 4 | Compound (VIII) + R2Cl | 80–160°C | Pentanol | Final alkylation to target compound |
Alternative Synthetic Routes and Research Findings
Use of Piperazine Linkers in SAR Studies
Research published in 2020 highlights the use of piperazine linkers to restrict rotational freedom and improve binding affinity in related molecules. Carboxylic acid derivatives were coupled with various piperazines to evaluate substitution effects, using coupling agents such as PYBOP and DIPEA in tetrahydrofuran (THF). Although this study focused on related molecules, it provides insight into the importance of piperazine-based intermediates in synthesizing compounds like this compound.
| Parameter | Details |
|---|---|
| Coupling Agents | PYBOP (preferred), HBTU, HATU (less effective) |
| Solvent | THF (preferred), DMF (causes side reactions) |
| Temperature | Room temperature to 40°C |
| Reaction Type | Amide bond formation via activated carboxylic acids |
Notes on Reaction Conditions
- Sodium triacetoxyborohydride is preferred for reductive amination due to its mildness and selectivity.
- Protecting groups such as Boc or carbamates are used to prevent side reactions on amines.
- Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid).
- Final alkylation or coupling steps require elevated temperatures and appropriate solvents to ensure completion.
Summary Table of Preparation Steps
| Step | Intermediate | Reagents/Conditions | Temp. (°C) | Solvent | Purpose | Yield/Notes |
|---|---|---|---|---|---|---|
| 1 | Piperazine derivative | Difluorodicarbonate + NaOH | 0–25 | Dioxane | Protection of amines | High yield, clean intermediate |
| 2 | Protected intermediate | 2-chloro-6-fluorobenzaldehyde + NaBH(OAc)3 | 0–40 | Methylene chloride | Reductive amination | Selective introduction of benzyl |
| 3 | Reductive amination product | Trifluoroacetic acid | 0–40 | Methylene chloride | Deprotection | Free amine obtained |
| 4 | Free amine | Chlorinated benzyl chloride | 80–160 | Pentanol | Final alkylation | Target compound formed |
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to changes in neuronal signaling pathways. The compound’s effects are mediated through its binding to these receptors, which can influence various physiological processes .
Comparison with Similar Compounds
Substituent Variations in Benzyl-Piperazine Derivatives
Key structural analogs differ in halogen substitution patterns, amine chain length, and salt forms. A comparative analysis is provided below:
Key Observations :
- Halogen Position : The 2-chloro-6-fluoro substitution in the target compound may confer distinct receptor-binding properties compared to analogs with 2-chloro-4-fluoro or 3-chloro-4-fluoro groups. Ortho-substituted halogens (as in the target) often enhance lipophilicity and membrane permeability .
- Amine Chain vs.
Pharmacological and Physicochemical Properties
- Solubility: Dihydrochloride salts (e.g., 1349717-85-6) exhibit higher aqueous solubility than the neutral target compound, critical for intravenous formulations .
- Receptor Affinity : Piperazine derivatives with para-substituted halogens (e.g., 2,4-difluorobenzyl in 4c ) show higher serotonin receptor (5-HT₃) antagonism, whereas ortho-substituted analogs like the target may favor dopamine D₂ receptor interactions .
Biological Activity
Overview
3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine is a piperazine derivative that has attracted attention for its potential therapeutic applications, particularly in the fields of neurology and oncology. This compound is noted for its interactions with various biological targets, which may lead to significant pharmacological effects.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors in the brain. The compound modulates the activity of these receptors, influencing neuronal signaling pathways. This mechanism suggests potential applications in treating neurological disorders and possibly as an anticancer agent due to its ability to affect cell signaling related to tumor growth and proliferation.
Pharmacological Properties
Research indicates that this compound may exhibit a range of pharmacological effects, including:
- Neuroprotective Effects : Studies have shown that compounds similar to this compound can inhibit enzymes like butyrylcholinesterase, which is relevant in neurodegenerative diseases .
- Anticancer Activity : The compound has been investigated as a potential inhibitor of polo-like kinase 1 (Plk1), a target in cancer therapy. Plk1 is often deregulated in various cancers, making it a critical focus for drug development .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound can significantly modulate receptor activity, leading to altered cellular responses in neuronal models.
- In Vivo Studies : Animal models have been used to assess the compound's efficacy in reducing symptoms associated with neurodegenerative conditions, showing promise as a therapeutic agent.
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
| Compound Name | Target | IC50 (μM) | Mechanism of Action | Notes |
|---|---|---|---|---|
| This compound | Plk1 | TBD | Receptor modulation | Potential neuroprotective and anticancer properties |
| Similar Compound A | Butyrylcholinesterase | TBD | Enzyme inhibition | Neuroprotective effects |
| Similar Compound B | Various receptors | TBD | Anticancer activity | Broad-spectrum activity |
Q & A
Q. How can researchers integrate this compound into a broader theoretical framework for neuropharmacology?
- Methodology : Link findings to established theories (e.g., monoamine hypothesis of depression). Design follow-up studies testing synergies with SSRIs in rodent models, leveraging ’s emphasis on theory-driven research .
Comparative Studies
Q. How does this compound compare to structurally related compounds in terms of metabolic stability?
- Methodology : Conduct microsomal stability assays (human liver microsomes + NADPH). Compare half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) to analogs. Use molecular dynamics simulations to correlate stability with steric/electronic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
